2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide
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Overview
Description
2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide is a complex organic compound that features a variety of functional groups, including furan, pyrazole, triazole, and hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide typically involves multi-step organic reactionsThe final steps involve the addition of the sulfanyl and hydrazide functionalities under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan and pyrazole rings can be oxidized under specific conditions.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the hydrazide group can yield primary amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .
Biology
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent due to its unique structural features and biological activity .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
- 3-(furan-2-yl)-4H-chromen-4-one
Uniqueness
What sets 2-({5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(4-methoxyphenyl)acetyl]acetohydrazide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for a wide range of applications in research and industry .
Properties
Molecular Formula |
C26H23N7O4S |
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Molecular Weight |
529.6 g/mol |
IUPAC Name |
N'-[2-[[5-[5-(furan-2-yl)-1H-pyrazol-3-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-2-(4-methoxyphenyl)acetohydrazide |
InChI |
InChI=1S/C26H23N7O4S/c1-36-19-11-9-17(10-12-19)14-23(34)29-30-24(35)16-38-26-32-31-25(33(26)18-6-3-2-4-7-18)21-15-20(27-28-21)22-8-5-13-37-22/h2-13,15H,14,16H2,1H3,(H,27,28)(H,29,34)(H,30,35) |
InChI Key |
NDNCVONIAWRCLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NNC(=C4)C5=CC=CO5 |
Origin of Product |
United States |
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